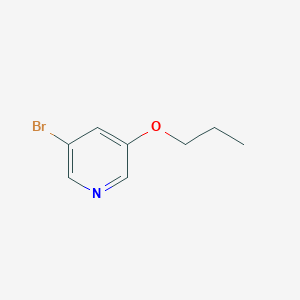

3-Bromo-5-propoxypyridine

Description

3-Bromo-5-propoxypyridine (CAS: 370879-78-0) is a brominated pyridine derivative with the molecular formula C₈H₈BrNO and a molecular weight of 214.06 g/mol . It features a pyridine ring substituted with a bromine atom at position 3 and a propoxy (–OCH₂CH₂CH₃) group at position 3. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive bromine site and electron-donating propoxy group. Its synthesis typically involves nucleophilic substitution or coupling reactions, leveraging the pyridine core’s stability and functionalizability .

Properties

IUPAC Name |

3-bromo-5-propoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-3-11-8-4-7(9)5-10-6-8/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZVZCUMJDFFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627298 | |

| Record name | 3-Bromo-5-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370879-78-0 | |

| Record name | 3-Bromo-5-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-propoxypyridine typically involves the bromination of 5-propoxypyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-propoxypyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Cross-Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate or cesium carbonate.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of 5-propoxypyridine.

Cross-Coupling Reactions: Various biaryl or alkyl-aryl compounds.

Oxidation and Reduction: Oxidized or reduced forms of the pyridine ring.

Scientific Research Applications

Synthesis of 3-Bromo-5-propoxypyridine

The synthesis of this compound can be approached through various methods. One notable synthetic route involves the bromination of 5-propoxypyridine. This process often utilizes reagents such as hydrobromic acid and hydrogen peroxide to facilitate the bromination reaction under controlled conditions, which can enhance yield and purity. The method is characterized by its efficiency and lower requirement for extreme conditions, making it suitable for industrial applications .

Biological Activities

1. Medicinal Chemistry:

this compound has shown promise in medicinal chemistry, particularly as a precursor for the synthesis of bioactive compounds. It serves as an important intermediate in the development of pharmaceuticals targeting neurological disorders and other therapeutic areas. For instance, derivatives of pyridine compounds have been evaluated for their activity against nicotinic acetylcholine receptors, which are implicated in conditions such as Alzheimer’s disease and schizophrenia .

2. Antimicrobial Properties:

Research indicates that pyridine derivatives, including this compound, exhibit antimicrobial and antiviral activities. These compounds have been studied for their potential to inhibit various pathogens, suggesting their utility in developing new antimicrobial agents .

Industrial Applications

1. Agrochemicals:

The compound is also explored within the agrochemical industry as an intermediate for synthesizing pesticides and herbicides. The structural features of this compound allow for modifications that enhance the efficacy and selectivity of agricultural chemicals.

2. Material Science:

In material science, pyridine derivatives are investigated for their role in developing photovoltaic materials and organic semiconductors. The unique electronic properties of these compounds make them suitable candidates for applications in organic electronics .

Case Study 1: Synthesis Efficiency

A study on the synthetic efficiency of this compound highlighted a method that achieved a yield of over 90% with minimal by-products. This method utilized inexpensive reagents and a straightforward purification process, demonstrating its feasibility for large-scale production .

In vitro studies assessing the biological activity of this compound derivatives showed significant binding affinity to nicotinic receptors compared to existing drugs. These findings suggest potential therapeutic uses in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-Bromo-5-propoxypyridine depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In cross-coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product.

Comparison with Similar Compounds

Alkoxy-Substituted Bromopyridines

The propoxy group in 3-Bromo-5-propoxypyridine can be compared to shorter or branched alkoxy derivatives:

- Key Differences: Solubility: Longer alkoxy chains (e.g., propoxy) increase hydrophobicity, reducing water solubility compared to methoxy or ethoxy analogs.

Hydroxyl and Functionalized Derivatives

- 3-Bromo-5-hydroxypyridine (CAS: N/A):

- 3-Bromo-5-(dimethoxymethyl)pyridine (CAS: N/A):

Positional Isomers

Variations in substituent positions significantly alter reactivity and applications:

- 2-Bromo-5-propoxypyridine (CAS: 1144110-15-5): Bromine at position 2 and propoxy at position 4. The ortho bromine may direct electrophilic substitution differently compared to meta-substituted analogs .

Physicochemical and Reactivity Profiles

- Boiling/Melting Points : Data gaps exist, but trends suggest higher molecular weight correlates with elevated melting points (e.g., propoxy > ethoxy > methoxy).

- Reactivity :

- Nucleophilic Substitution : Bromine at position 3 is susceptible to substitution with amines, thiols, or aryl groups. Propoxy’s electron-donating nature activates the ring but steric effects may moderate reaction rates .

- Cross-Coupling : Used in Suzuki-Miyaura or Buchwald-Hartwig reactions to construct biaryl or heteroaryl systems .

Biological Activity

3-Bromo-5-propoxypyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed examination of its biological activity, including its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom and a propoxy group attached to the pyridine ring, which contributes to its unique reactivity and biological activity.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial and fungal strains. Studies indicate that derivatives of this compound exhibit moderate to strong activity against pathogens such as:

- Bacteria : Escherichia coli, Staphylococcus aureus, Salmonella typhi

- Fungi : Candida albicans, Aspergillus niger

The effectiveness against these pathogens suggests potential applications in the development of new antimicrobial agents.

Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties . In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Notes |

|---|---|---|

| MCF-7 (Breast) | 0.304 | Selective for cancer cells |

| Km-12 (Colon) | 0.056 | High potency observed |

These findings suggest that the compound may inhibit tumor growth and could be explored further for its potential as an anticancer therapeutic agent.

The exact mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may disrupt normal cellular functions, leading to the observed biological effects.

Case Studies and Research Findings

Several studies have focused on elucidating the biological activity of this compound:

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, showing significant inhibition against both Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : Research conducted on the cytotoxicity of this compound against different cancer cell lines indicated that it exhibits selective toxicity, particularly towards breast cancer cells, with minimal effects on non-cancerous cells .

- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties revealed that this compound has favorable absorption characteristics, making it a candidate for further drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.